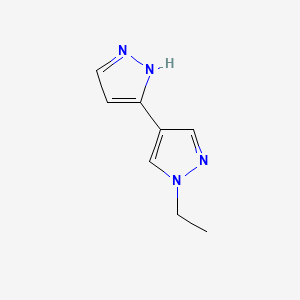![molecular formula C22H25N3O8S B2893547 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874804-46-3](/img/structure/B2893547.png)
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a methoxy-methylbenzenesulfonyl group, and an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methoxy-Methylbenzenesulfonyl Group: This step involves sulfonylation reactions, where a methoxy-methylbenzene derivative is reacted with a sulfonyl chloride in the presence of a base.
Formation of the Oxazolidine Ring: This is typically done through the reaction of an amino alcohol with an aldehyde or ketone.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazolidine intermediates through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It is being explored for its anticancer properties, particularly its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Research: Used as a tool compound to study the mechanisms of cell division and apoptosis.
Chemical Biology: Employed in the development of chemical probes to investigate biological pathways involving tubulin and microtubules.
Mecanismo De Acción
The compound exerts its effects primarily by targeting tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, it disrupts the microtubule network within the cell, leading to mitotic arrest and subsequent apoptosis. This mechanism is similar to that of other well-known anticancer agents like paclitaxel and vinblastine.
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: A well-known anticancer agent that also targets tubulin.
Vinblastine: Another tubulin-targeting anticancer drug.
Colchicine: A compound that binds to tubulin and inhibits its polymerization.
Uniqueness
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is unique due to its specific structural features, such as the combination of a benzodioxole ring and an oxazolidine ring, which may confer distinct binding properties and biological activities compared to other tubulin inhibitors.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O8S/c1-14-9-16(4-6-17(14)30-2)34(28,29)25-7-8-31-20(25)12-24-22(27)21(26)23-11-15-3-5-18-19(10-15)33-13-32-18/h3-6,9-10,20H,7-8,11-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSPQZLCGODHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)

![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)

![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)


![2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2893480.png)
![N-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2893481.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2893486.png)
